molecular formula C13H14O4 B6209684 4-(methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid CAS No. 2770501-32-9

4-(methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No. B6209684
CAS RN: 2770501-32-9
M. Wt: 234.2
InChI Key:
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Description

4-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, also known as 4-(methoxycarbonyl)tetralone (MCT), is an organic compound with a wide range of industrial and scientific applications. It is a derivative of naphthalene and is used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and dyes. MCT is a colorless, odorless solid with a melting point of 96°C. It is soluble in many organic solvents, such as ether, benzene, and chloroform, and is insoluble in water.

Scientific Research Applications

MCT is used in a variety of scientific research applications, including organic synthesis, drug development, and polymer synthesis. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, polymers, and dyes. MCT has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, anti-bacterial drugs, and anti-fungal drugs. It has also been used in the synthesis of polymers, such as polystyrene, polyvinyl chloride, and polyethylene. In addition, MCT has been used in the synthesis of dyes, such as indigo and alizarin.

Mechanism of Action

The mechanism of action of MCT is not fully understood, however, it is believed to involve the formation of a complex between the carboxylic acid group of the MCT molecule and an amine group of the target molecule. This complex is thought to form an intermediate, which is then broken down to form the desired product.
Biochemical and Physiological Effects
MCT has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to reduce inflammation and pain. In addition, MCT has been shown to reduce cholesterol levels, improve glucose tolerance, and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

MCT has a number of advantages and limitations for lab experiments. The main advantage is its low cost and wide availability. Additionally, MCT is easy to handle and store, and is relatively non-toxic. The main limitation is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

Due to its wide range of applications, MCT has a number of potential future directions. One potential direction is in the development of new drug delivery systems, as MCT has been shown to increase the bioavailability of drugs. Additionally, MCT could be used to develop new polymers and dyes, as well as to improve the solubility of drugs. Finally, MCT could be used to develop new catalysts and reagents for organic synthesis.

Synthesis Methods

MCT can be synthesized from naphthalene through a three-step reaction. In the first step, naphthalene is reacted with aqueous formaldehyde, forming an aldehyde intermediate. In the second step, the aldehyde is reacted with aqueous sodium hydroxide, forming a sodium salt intermediate. In the third and final step, the sodium salt intermediate is reacted with methoxycarbonyl chloride, forming MCT.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "1,2,3,4-tetrahydronaphthalene", "methanol", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "sulfuric acid", "potassium permanganate", "sodium bisulfite", "acetic acid", "sodium acetate", "sodium carbonate", "carbon dioxide", "water" ], "Reaction": [ "1. Oxidation of 1,2,3,4-tetrahydronaphthalene with potassium permanganate in sulfuric acid to form 4-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid", "2. Conversion of 4-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid to its methyl ester by reaction with methanol and sulfuric acid", "3. Reduction of the methyl ester with sodium bisulfite to form 4-(methoxycarbonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid", "4. Decarboxylation of 4-(methoxycarbonyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with sodium hydroxide and sodium bicarbonate to form 4-(methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid" ] }

CAS RN

2770501-32-9

Product Name

4-(methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Molecular Formula

C13H14O4

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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